2-Cyclopentyl-1H-pyrrole-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)8-5-6-11-9(8)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBDSPPUHWEBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyclopentyl 1h Pyrrole 3 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid reveals several strategic disconnections, each leading to a distinct synthetic approach. The primary bond cleavages to consider are within the pyrrole (B145914) ring itself and at the points of substituent attachment.
Primary Disconnections of the Pyrrole Ring:
Disconnection A (C2-C3 and C5-N): This disconnection, typical of the Paal-Knorr synthesis, leads back to a 1,4-dicarbonyl compound and a primary amine (or ammonia). For the target molecule, this would require a γ-keto-aldehyde or γ-diketone bearing a cyclopentyl group.
Disconnection B (C2-N, C3-C4, and C5-C1): This approach is characteristic of the Hantzsch pyrrole synthesis, pointing to three key building blocks: an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine.
Disconnection C (Multiple Bonds): Multicomponent reaction strategies allow for the formation of the pyrrole ring in a single step from three or more simple precursors, offering a highly convergent approach.
Disconnections of Substituents:
C2-Cyclopentyl Bond: This suggests a strategy where the cyclopentyl group is introduced onto a pre-formed pyrrole-3-carboxylic acid ester scaffold, for instance, via a Friedel-Crafts type reaction or other C-H functionalization methods.
C3-Carboxyl Bond: This disconnection points towards the synthesis of a 2-cyclopentylpyrrole intermediate, which is subsequently carboxylated at the 3-position.
These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.
Formation of the Pyrrole Ring System
The construction of the pyrrole core is the central challenge in the synthesis of this compound. Several classical and modern methods can be adapted for this purpose.
Paal-Knorr Condensation and its Cyclopentyl-Incorporating Variants
The Paal-Knorr synthesis is a robust and widely used method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. wikipedia.orgorganic-chemistry.org The reaction typically proceeds under acidic or neutral conditions. uctm.edu
For the synthesis of the target molecule, a key intermediate would be a 1,4-dicarbonyl compound substituted with a cyclopentyl group at a position that will become C2 of the pyrrole. A plausible precursor is ethyl 2-(cyclopentylcarbonyl)acetate, which can be condensed with an aminoacetaldehyde dimethyl acetal (B89532) followed by cyclization and hydrolysis.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 1-Cyclopentyl-1,4-butanedione | Ammonia | Acetic acid, heat | 2-Cyclopentyl-5-methyl-1H-pyrrole | General Paal-Knorr wikipedia.org |
| Ethyl 2-(cyclopentanecarbonyl)acetoacetate | Ammonium acetate | Acetic acid, reflux | Ethyl 2-cyclopentyl-5-methyl-1H-pyrrole-3-carboxylate | General Paal-Knorr wikipedia.org |
Cyclization Reactions from Acyclic Precursors
The formation of the pyrrole ring can also be achieved through the cyclization of appropriately functionalized acyclic precursors. These methods often offer greater control over the substitution pattern. A potential route involves the reaction of an enamine derived from a β-ketoester with an α-haloketone, a strategy central to the Hantzsch pyrrole synthesis. lucp.net
To synthesize this compound via a Hantzsch-type reaction, one could envision the condensation of ethyl 2-cyclopentyl-3-oxobutanoate with an α-amino ketone. Alternatively, a three-component reaction between a cyclopentyl-containing β-ketoester, an α-haloketone, and ammonia can be employed. lucp.net
A modern variation of this approach involves a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comnih.gov The in situ hydrolysis of the tert-butyl ester is facilitated by the HBr generated as a byproduct. syrris.comnih.gov
| Precursor Type | Reagents and Conditions | Key Intermediate | Reference |
| β-Ketoester and α-Haloketone | Ethyl 3-cyclopentyl-3-oxopropanoate, 2-bromoacetaldehyde, Ammonia | Enamine formation followed by intramolecular cyclization | Hantzsch Synthesis lucp.net |
| Acyclic amino-enone | N/A | Intramolecular cyclization | General method |
This table illustrates general cyclization strategies that could be adapted for the target molecule.
Multicomponent Reactions for Pyrrole Annulation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy, allowing for the construction of complex molecules in a single step. bohrium.comrsc.orgresearchgate.net Several MCRs have been developed for the synthesis of polysubstituted pyrroles.
A plausible MCR approach for this compound could involve the reaction of a cyclopentyl-substituted β-dicarbonyl compound, an amine, and an α-haloester. orientjchem.org For instance, the reaction of cyclopentylmalonic acid diethyl ester, an amine, and an α-haloketone in the presence of a suitable catalyst could potentially yield the desired pyrrole scaffold.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| Aldehyde | Amine | β-Dicarbonyl compound | Lewis Acid | Tetrasubstituted pyrrole | orientjchem.org |
| Isocyanide | Aldehyde | Carboxylic acid | N/A | Polysubstituted pyrrole | bohrium.com |
This table provides examples of MCRs for pyrrole synthesis that could be explored for the target compound.
Sustainable and Green Chemistry Approaches to Pyrrole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. semanticscholar.orgnih.gov For pyrrole synthesis, this includes the use of greener solvents (like water or ionic liquids), solvent-free conditions, and the application of microwave or ultrasound irradiation to accelerate reactions. uctm.edu
The Paal-Knorr reaction, for instance, has been adapted to greener conditions by using catalysts such as lactic acid or by performing the reaction under mechanochemical activation (ball milling). semanticscholar.org Another sustainable approach involves the synthesis of N-substituted pyrrole carboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones and primary amines. acs.org These methods often lead to higher yields, shorter reaction times, and easier product isolation. uctm.edusemanticscholar.org
| Green Approach | Catalyst/Solvent | Energy Source | Advantages | Reference |
| Paal-Knorr | Lactic Acid | Ultrasound | Recyclable acid, avoids high temperatures | semanticscholar.org |
| Paal-Knorr | Bio-sourced organic acids | Ball milling (mechanochemical) | Solvent-free, non-toxic catalyst | lucp.net |
| From 3-hydroxy-2-pyrones | None or KOH/water-methanol | 50-75 °C or room temperature | Use of renewable starting materials | acs.org |
| General Pyrrole Synthesis | Nanocatalysts (e.g., Cu@imine/Fe3O4) | Solventless | High reactivity, short reaction times | lucp.net |
Regioselective Introduction and Modification of the Cyclopentyl Group
An alternative to constructing the pyrrole ring with the cyclopentyl group already in place is to introduce it onto a pre-existing pyrrole scaffold. This requires a highly regioselective functionalization method.
The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. organic-chemistry.org Pyrrole, being an electron-rich heterocycle, readily undergoes electrophilic substitution, typically at the C2 position. nsf.gov Therefore, the Friedel-Crafts acylation of a pyrrole-3-carboxylic acid ester with cyclopentanecarbonyl chloride, followed by reduction of the resulting ketone, could be a viable route. However, traditional Friedel-Crafts reactions often require harsh Lewis acid catalysts, which can lead to polymerization of the pyrrole ring. stackexchange.com Milder conditions, for example, using hexafluoro-2-propanol (HFIP) as a promoter, have been developed to circumvent this issue. nih.gov
Another approach is the direct C-H alkylation of the pyrrole ring. While challenging, recent advances in transition-metal-catalyzed C-H activation could potentially be applied for the regioselective introduction of a cyclopentyl group.
| Reaction Type | Reagents | Catalyst/Conditions | Position of Functionalization | Reference |
| Friedel-Crafts Acylation | Cyclopentanecarbonyl chloride | Lewis Acid (e.g., AlCl3) or milder promoters (e.g., HFIP) | C2 | organic-chemistry.orgnih.gov |
| Friedel-Crafts Alkylation | Cyclopentyl halide | Lewis Acid (often problematic for pyrrole) | C2 | stackexchange.com |
| Palladium-catalyzed C-H activation | Cyclopentyl source | Pd catalyst, oxidant | Regioselective | General C-H activation principles |
This table summarizes potential methods for the regioselective introduction of the cyclopentyl group.
Direct Cyclopentylation of Pyrrole Precursors
The direct introduction of an alkyl group, such as cyclopentyl, onto the C2 position of a pyrrole ring via classical Friedel-Crafts (F-C) alkylation is challenging. Pyrrole is an electron-rich heterocycle that is highly reactive towards electrophiles and notoriously prone to polymerization under the strongly acidic conditions typically employed in F-C reactions, such as those using aluminum chloride (AlCl₃) stackexchange.com.
Despite these challenges, modern methods have been developed to achieve F-C type alkylations on the pyrrole nucleus under milder conditions. These approaches often rely on alternative catalytic systems or the use of pre-functionalized pyrrole substrates. For instance, an electron-withdrawing group on the pyrrole, such as a formyl group at the C2 position (pyrrole-2-carboxaldehyde), can deactivate the ring sufficiently to allow for controlled F-C alkylation at other positions chemspider.com. Catalytic systems using heteropolyacids in aqueous media have also been shown to facilitate the efficient conjugate addition of pyrrole to electron-deficient olefins, a variant of F-C alkylation psu.edu. Similarly, copper-catalyzed asymmetric F-C alkylations of pyrrole with substrates like nitroalkenes have been reported, demonstrating that Lewis acids other than AlCl₃ can promote the reaction with greater control stackexchange.com.
For the specific synthesis of the title compound, a direct cyclopentylation strategy would likely require a pre-existing group on the pyrrole ring to direct the incoming electrophile and prevent polymerization.
Synthesis from Cyclopentyl-Bearing Building Blocks
A more versatile and common approach to constructing the 2-cyclopentylpyrrole core involves synthesizing the heterocyclic ring from acyclic precursors where the cyclopentyl moiety is already incorporated into one of the key building blocks. Classical condensation reactions such as the Paal-Knorr and Hantzsch syntheses are well-suited for this strategy researchgate.netresearchgate.net.
The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under neutral or weakly acidic conditions researchgate.netwikipedia.orgorganic-chemistry.org. To obtain a 2-cyclopentylpyrrole, a 1,4-dicarbonyl precursor bearing a cyclopentyl group would be required. The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring wikipedia.orgalfa-chemistry.com.
The Hantzsch pyrrole synthesis offers a powerful route to pyrrole-3-carboxylic acid derivatives researchgate.net. This multi-component reaction typically involves the reaction of an α-haloketone, a β-ketoester, and an amine (or ammonia) researchgate.net. In a synthetic plan for this compound, the cyclopentyl group could be introduced via a cyclopentyl-containing α-haloketone. This approach provides direct access to the desired substitution pattern at the C2 and C3 positions.
| Synthesis Method | Cyclopentyl-Bearing Building Block | Other Key Reagents | Resulting Intermediate/Product |
| Paal-Knorr Synthesis | 1-Cyclopentyl-1,4-dione | Primary Amine (e.g., NH₃) | 2-Cyclopentyl-1H-pyrrole derivative |
| Hantzsch Synthesis | α-Bromo(cyclopentyl)methanone | β-Ketoester, Amine (e.g., NH₃) | Ester of this compound |
Functionalization of the Carboxylic Acid at the 3-Position
Directly introducing a carboxylic acid group at the C3 position of a pre-formed 2-cyclopentyl-1H-pyrrole ring is a synthetically challenging step due to the regioselectivity of electrophilic substitution on the pyrrole ring. Electrophilic attack typically favors the C2 or C5 positions. However, innovative methods for direct carboxylation have been explored.
One such method involves biocatalysis. For example, the enzymatic carboxylation of pyrrole to pyrrole-2-carboxylate has been achieved in supercritical CO₂ using whole cells of Bacillus megaterium rsc.org. While this demonstrates the feasibility of direct carboxylation, it highlights the challenge of controlling regioselectivity, as this specific enzyme favors the C2 position rsc.org. A related enzymatic system coupling a UbiD-type decarboxylase with a carboxylic acid reductase can yield the corresponding aldehyde at the C2 position from pyrrole and CO₂ mdpi.com.
A more traditional chemical approach would involve the directed metallation of the pyrrole ring. If the nitrogen is protected (e.g., with a bulky group), it is sometimes possible to achieve deprotonation at the C3 position using a strong base like n-butyllithium, followed by quenching the resulting anion with carbon dioxide to form the carboxylic acid. However, controlling the site of lithiation against the more kinetically favored C5 position remains a significant challenge.
A highly reliable and controllable strategy for installing the C3-carboxylic acid is to carry a precursor functional group through the ring synthesis and then convert it to the acid in a subsequent step. Esters are particularly common precursors.
A notably efficient example is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids via the Hantzsch reaction researchgate.netsyrris.comsyrris.jp. In this method, a tert-butyl ester is used as the β-ketoester starting material. The hydrogen bromide (HBr) generated as a byproduct during the pyrrole ring formation catalyzes the in situ hydrolysis of the tert-butyl ester, directly yielding the desired pyrrole-3-carboxylic acid in a single continuous process syrris.comsyrris.jp. This approach avoids separate hydrolysis steps and simplifies purification.
Other precursor functional groups can also be readily transformed into a carboxylic acid under standard laboratory conditions. For instance, a nitrile group at the C3 position can be hydrolyzed under acidic or basic conditions. Similarly, a C3-aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.
| Precursor Group at C3 | Transformation | Typical Reagents/Conditions |
| Ester (-COOR) | Hydrolysis | H₃O⁺ or OH⁻, heat |
| tert-Butyl Ester (-COOtBu) | In situ Hydrolysis | HBr (generated during Hantzsch synthesis) syrris.jp |
| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat mdpi.com |
| Aldehyde (-CHO) | Oxidation | KMnO₄, CrO₃, Ag₂O |
| Hydroxymethyl (-CH₂OH) | Oxidation | Strong oxidizing agents (e.g., KMnO₄) |
Protective Group Strategies in Synthesis
The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. Both the pyrrole nitrogen (N-H) and the carboxylic acid group may require protection depending on the synthetic route.
The pyrrole N-H proton is acidic and the nitrogen can be deprotonated by strong bases. The electron-rich ring is also sensitive to oxidation. Therefore, protecting the nitrogen is often necessary. Electron-withdrawing groups are commonly used as they decrease the nucleophilicity of the ring, making it more stable and allowing for more controlled functionalization. N-sulfonyl groups are a common choice for this purpose. Alternatively, groups like tert-butyloxycarbonyl (Boc) can be used to protect the nitrogen, for example, during C-H functionalization reactions.
The carboxylic acid group is acidic and can interfere with reactions involving strong bases or nucleophiles. The most common strategy for protecting a carboxylic acid is to convert it into an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. The choice of ester is critical as it dictates the conditions required for its eventual removal (deprotection). For example, benzyl esters can be removed under mild hydrogenolysis conditions, while tert-butyl esters are readily cleaved with acid mdpi.com. The ability to selectively remove one protecting group in the presence of others (orthogonal protection) is a key strategy in multi-step synthesis.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Pyrrole N-H | Benzenesulfonyl | -SO₂Ph | Base-mediated hydrolysis |
| tert-Butoxycarbonyl | -Boc | Acid (e.g., Trifluoroacetic Acid - TFA) mdpi.com | |
| Benzyl | -Bn | Hydrogenolysis (H₂, Pd/C) | |
| Carboxylic Acid | Methyl/Ethyl Ester | -COOMe/-COOEt | Acid or base hydrolysis |
| Benzyl Ester | -COOBn | Hydrogenolysis (H₂, Pd/C) | |
| tert-Butyl Ester | -COOtBu | Acid (e.g., TFA) |
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering efficient, selective, and often milder reaction pathways. Various catalytic approaches can be applied to the synthesis of this compound, both in the formation of the pyrrole ring and in its subsequent functionalization.
Ring-forming reactions like the Paal-Knorr synthesis are typically catalyzed by weak acids organic-chemistry.orgalfa-chemistry.com. More advanced catalytic systems have been developed for pyrrole synthesis, including methods that utilize transition metals. For example, copper-N-heterocyclic carbene (Cu-NHC) complexes have been shown to be effective catalysts in one-pot, three-component reactions to produce highly substituted pyrroles. Palladium catalysis is also widely used for C-C bond formation, such as in the direct C2-arylation of N-acyl pyrroles with aryl halides rsc.org. While not a direct route to the title compound, this demonstrates the power of palladium catalysis for functionalizing the pyrrole core.
Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for pyrrole synthesis. For instance, the self-assembled resorcinarene (B1253557) capsule has been shown to act as an organocatalyst for the Friedel-Crafts benzoylation of N-methylpyrrole, using encapsulated water molecules to activate the electrophile nih.gov. Such approaches avoid the cost and potential toxicity associated with metal catalysts.
Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed, Pd-catalyzed)
Transition metal catalysis provides powerful tools for the construction of the pyrrole ring with high regioselectivity and efficiency. Copper and palladium catalysts have been extensively explored in this context.
Copper-Catalyzed Syntheses:
Copper-catalyzed reactions are particularly noteworthy for their cost-effectiveness and unique reactivity. A variety of copper-catalyzed methods for the synthesis of polysubstituted pyrroles have been developed, demonstrating broad substrate scope and functional group compatibility. For instance, an efficient copper hydride (CuH)-catalyzed enyne-nitrile coupling reaction has been reported to produce polysubstituted N-H pyrroles. organic-chemistry.orgnih.gov This method is significant as it uses readily available starting materials and proceeds under mild conditions. organic-chemistry.org The reaction mechanism involves the hydrocupration of an enyne to form a nucleophilic copper intermediate, which then undergoes regioselective addition to a nitrile, followed by cyclization. organic-chemistry.org
Another notable copper-catalyzed approach involves the reaction of O-acetyl oximes with β-ketoesters. nih.gov This method, while leading to 3-carboxylpyrroles, was found to be less efficient for substrates where the R1 group on the oxime was an alkyl chain, as these tended to revert to the parent ketones. nih.gov More recently, a mechanochemical approach using a copper salt as a catalyst in a ball mill has been developed for the synthesis of pyrrole-2-carboxylic acids from 4-arylidene isoxazol-5-ones and enamino esters. organic-chemistry.org This solvent-free method is highly efficient and environmentally friendly. organic-chemistry.org
| Catalyst | Starting Materials | Key Features | Potential Applicability for this compound |
|---|---|---|---|
| Copper Hydride (CuH) | 1,3-enynes and nitriles | Mild conditions, broad functional group tolerance, synthesis of N-H pyrroles. organic-chemistry.orgnih.gov | Applicable by selecting a cyclopentyl-substituted enyne. |
| Copper(I) catalyst | O-acetyl oximes and β-ketoesters | Divergent synthesis of 3-carboxylpyrroles. nih.gov | Potentially applicable, though limitations with alkyl-substituted oximes were noted. nih.gov |
| CuCl₂ (Mechanochemical) | 4-arylidene isoxazol-5-ones and enamino esters | Solvent-free, high efficiency, environmentally friendly. organic-chemistry.org | Adaptable by using an enamino ester with a cyclopentyl group. |
Palladium-Catalyzed Syntheses:
Palladium catalysts are renowned for their ability to facilitate a wide range of cross-coupling and cyclization reactions. In the context of pyrrole synthesis, palladium-catalyzed methods often involve the activation of C-H bonds or multicomponent reactions. For example, a Pd(TFA)₂-catalyzed aerobic [4+1] annulation of α-alkenyl-dicarbonyl compounds and primary amines provides a practical route to polysubstituted pyrroles. dntb.gov.ua This "one-pot" cascade reaction proceeds under mild conditions with oxygen as the terminal oxidant. dntb.gov.ua
Another strategy involves the palladium-catalyzed reaction of 1-(alk-1-ynyl)cyclopropyloxime derivatives with various nucleophiles. nih.gov The proposed mechanism involves the activation of the alkyne by Pd(II), leading to an intramolecular nucleophilic cyclization. nih.gov
| Catalyst | Starting Materials | Key Features | Potential Applicability for this compound |
|---|---|---|---|
| Pd(TFA)₂ | α-alkenyl-dicarbonyl compounds and primary amines | Aerobic "one-pot" cascade reaction, mild conditions. dntb.gov.ua | Feasible with an appropriately substituted α-alkenyl-dicarbonyl precursor. |
| Pd(II) | 1-(alk-1-ynyl)cyclopropyloxime derivatives and nucleophiles | Intramolecular nucleophilic cyclization. nih.gov | Applicable if the alkyne is substituted with a cyclopentyl group. |
Organocatalysis in Pyrrole Derivatives Synthesis
Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional catalysis. nih.govnih.gov In the synthesis of pyrroles, organocatalysts can facilitate multicomponent reactions (MCRs), which are highly efficient in building molecular complexity from simple starting materials in a single step. nih.govbohrium.comrsc.org
An example of an organocatalyzed three-component reaction involves the use of 4-methylbenzenesulfonic acid monohydrate to catalyze the reaction of 1,2-diones, aldehydes, and arylamines. nih.gov This method provides access to a wide range of polysubstituted pyrroles under mild conditions. nih.gov The synthesis of functionalized 2-pyrrolines has also been achieved through a multi-component tandem [2 + 2 + 1] annulation reaction of an aldehyde, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile, catalyzed by a bifunctional chiral squaramide. rsc.org
Furthermore, a multi-catalytic multicomponent reaction strategy has been developed for the one-pot, four-step synthesis of polysubstituted pyrroles from aldehydes and nitroalkenes using an N-heterocyclic carbene (NHC) catalyst. nih.gov
| Catalyst | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| 4-methylbenzenesulfonic acid monohydrate | Three-component reaction | 1,2-diones, aldehydes, and arylamines | Mild conditions, broad substrate scope. nih.gov |
| Bifunctional chiral squaramide | Tandem [2 + 2 + 1] annulation | Aldehyde, glycine ester hydrochloride, and benzoylacetonitrile | Green and atom-economical synthesis of 2-pyrrolines. rsc.org |
| N-heterocyclic carbene (NHC) | Multicomponent reaction | Aldehydes and nitroalkenes | One-pot, four-step synthesis of polysubstituted pyrroles. nih.gov |
Electrochemically Mediated Syntheses
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, relying on electrons as reagents to drive chemical transformations. The synthesis of pyrroles from acyclic precursors can be effectively achieved through electrochemical methods. rsc.orgresearchgate.net These reactions often proceed under mild conditions and can provide access to a diverse range of substituted pyrroles.
A chemical model for the prebiotic synthesis of pyrroles involves the condensation of acyclic dicarbonyl compounds and α-aminoketones. rsc.orgresearchgate.net This approach highlights the potential for forming the pyrrole ring from simple, readily available starting materials under conditions that could be amenable to electrochemical mediation.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry has garnered significant attention for its potential in the scalable and efficient synthesis of chemical compounds, including pyrrole derivatives. Continuous flow processes offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput synthesis. syrris.comscispace.comnih.gov
A one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids has been developed, which is particularly relevant to the synthesis of the target compound. syrris.comscispace.comnih.govfigshare.comnih.gov This method is based on the Hantzsch pyrrole synthesis and utilizes the in situ generated HBr as a by-product to hydrolyze a tert-butyl ester, yielding the desired carboxylic acid in a single microreactor. syrris.comscispace.comnih.gov The utility of this method was demonstrated by scaling up the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, producing 850 mg in 2.5 hours. scispace.comnih.gov This showcases the potential of flow chemistry for the efficient and scalable production of 2-alkyl-1H-pyrrole-3-carboxylic acids.
| Methodology | Starting Materials | Key Features | Example Product | Yield |
|---|---|---|---|---|
| One-step continuous Hantzsch reaction | tert-butyl acetoacetates, amines, and 2-bromoketones | In situ hydrolysis of tert-butyl ester, scalable. syrris.comscispace.comnih.gov | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 63% (scaled-up) scispace.comnih.gov |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Pathways of Pyrrole (B145914) Ring Formation
The formation of the 2-cyclopentyl-1H-pyrrole-3-carboxylic acid scaffold can be achieved through various synthetic routes, with the Paal-Knorr and Hantzsch syntheses being prominent examples for structurally related pyrroles. The specific choice of reactants and conditions significantly influences the operative mechanistic pathway.
Paal-Knorr Type Synthesis: A plausible route to a precursor of this compound is the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). For the target molecule, a suitable 1,4-dicarbonyl precursor would be a 2-cyclopentyl-1,4-dicarbonyl compound. The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation, with computational studies, such as Density Functional Theory (DFT), providing significant insights. researchgate.netrgmcet.edu.in
Two primary mechanistic pathways have been considered: one involving an initial enamine formation and the other proceeding through a hemiaminal intermediate. researchgate.net Kinetic studies have shown that the stereochemistry of the 1,4-dicarbonyl starting material is preserved during the reaction, which rules out mechanisms involving a pre-equilibrium formation of an enamine before the rate-determining cyclization step. organic-chemistry.org
Current understanding, supported by DFT calculations, favors the hemiaminal cyclization pathway. researchgate.netrgmcet.edu.in The proposed mechanism involves the following key steps:
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
Cyclization: This is often the rate-determining step, where the hydroxyl group of the hemiaminal is attacked by the nitrogen of the amine, leading to a cyclic intermediate. rgmcet.edu.in
Dehydration: A series of dehydration steps then occur to form the aromatic pyrrole ring. Water and hydrogen-bonding interactions are believed to play a crucial role in facilitating the necessary proton transfers during this process. researchgate.net
Hantzsch Type Synthesis: The Hantzsch pyrrole synthesis offers another versatile method for constructing the pyrrole ring, particularly for substituted pyrrole-3-carboxylates. syrris.comsyrris.com This multi-component reaction typically involves a β-ketoester, an α-haloketone, and ammonia or a primary amine. For the synthesis of a this compound derivative, a β-ketoester bearing the cyclopentyl moiety could be a key starting material.
The generally accepted mechanism for the Hantzsch synthesis proceeds through the following stages:
Enamine Formation: The amine reacts with the β-ketoester to form an enamine intermediate.
Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the α-haloketone.
Cyclization and Aromatization: Subsequent intramolecular cyclization and elimination of water lead to the formation of the pyrrole ring.
Catalysts and reagents play a pivotal role in directing the course of pyrrole ring formation, influencing both reaction rates and selectivity.
In Paal-Knorr type syntheses , the reaction is often catalyzed by acids. The acid serves to protonate a carbonyl group, thereby activating it for nucleophilic attack by the amine. wikipedia.org However, the pH of the reaction medium is critical; strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org Various catalysts have been employed to improve the efficiency and mildness of the Paal-Knorr reaction, including iodine and saccharin. rgmcet.edu.in Iron catalysts, such as iron(III) chloride, have also been utilized in domino reactions that incorporate a Paal-Knorr condensation step, offering a green and efficient approach. rsc.orgorganic-chemistry.org The catalytic cycle with iron catalysts can involve transfer hydrogenation followed by acid-catalyzed condensation. rsc.org
For Hantzsch type syntheses , the choice of base and solvent can significantly impact the reaction outcome. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Continuous flow synthesis has been demonstrated as an effective method for the preparation of pyrrole-3-carboxylic acids via the Hantzsch reaction, where the in situ generated HBr can be utilized to hydrolyze a tert-butyl ester precursor. syrris.comsyrris.com
The table below summarizes the key catalysts and reagents and their roles in these synthetic pathways.
| Reaction Type | Catalyst/Reagent | Role | Key Mechanistic Insight |
| Paal-Knorr | Protic Acids (e.g., Acetic Acid) | Protonates carbonyl, activating it for nucleophilic attack. | pH control is crucial to avoid furan formation. |
| Paal-Knorr | Iron Catalysts (e.g., FeCl₃) | Can facilitate a domino reaction involving transfer hydrogenation and condensation. | Offers a greener alternative to traditional methods. rsc.org |
| Hantzsch | Base (e.g., DIPEA) | Neutralizes the hydrogen halide byproduct. | Essential for driving the reaction to completion. |
| Hantzsch | In situ HBr | Can be utilized for subsequent ester hydrolysis in flow synthesis. | Enables a one-pot synthesis of the carboxylic acid. syrris.comsyrris.com |
Mechanisms of Functional Group Transformations on the Pyrrole Core
The pyrrole ring in this compound is electron-rich and susceptible to various functionalization reactions. Understanding the mechanisms of these transformations is key to predictably modifying the molecule.
Electrophilic Aromatic Substitution (EAS): The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The general mechanism for EAS proceeds via a two-step process:
Formation of a Sigma Complex: The π-system of the pyrrole ring attacks an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyrrole ring. byjus.com
The regioselectivity of electrophilic attack on a substituted pyrrole is governed by the electronic and steric effects of the existing substituents. For this compound, the cyclopentyl group at the 2-position is an electron-donating alkyl group, which activates the ring. The carboxylic acid group at the 3-position is an electron-withdrawing group, which deactivates the ring.
The directing effects of these substituents on the remaining C-H positions (C4 and C5) would need to be considered. The bulky cyclopentyl group at the 2-position would likely exert a significant steric hindrance, potentially disfavoring substitution at the adjacent C3 position (which is already substituted) and influencing the approach of the electrophile to the C5 position. The electron-withdrawing nature of the carboxylic acid at C3 would deactivate the ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions. A comprehensive analysis of the resonance structures of the possible sigma complexes would be required to predict the most likely site of substitution.
C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modifying the pyrrole core. These reactions often proceed via transition-metal catalysis. The mechanism typically involves the coordination of the metal to the pyrrole, followed by a C-H activation step to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to afford the functionalized product and regenerate the catalyst. The regioselectivity of C-H functionalization is often directed by a coordinating group present on the pyrrole substrate.
The nitrogen atom of the pyrrole ring in this compound can undergo substitution reactions, such as alkylation and acylation. The mechanism of these reactions depends on the nature of the electrophile and the reaction conditions.
N-Alkylation: This typically proceeds via an SN2 mechanism, where the pyrrole nitrogen acts as a nucleophile and attacks an alkyl halide or another suitable electrophile. The reaction is often carried out in the presence of a base to deprotonate the pyrrole nitrogen, forming a more nucleophilic pyrrolide anion. The rate of N-alkylation would be influenced by the steric hindrance around the nitrogen atom, which in this case is flanked by a bulky cyclopentyl group at the C2 position.
N-Acylation: The introduction of an acyl group onto the pyrrole nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. The mechanism is a nucleophilic acyl substitution, where the pyrrole nitrogen attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) affords the N-acylated pyrrole.
Mechanistic Studies of Carboxylic Acid Group Reactions
The carboxylic acid group at the 3-position of the pyrrole ring can undergo a variety of transformations, including decarboxylation, esterification, and amidation.
Decarboxylation: The decarboxylation of pyrrole-carboxylic acids can be facilitated by acid catalysis. For pyrrole-2-carboxylic acid, mechanistic studies have shown that the reaction does not proceed by direct expulsion of CO₂. Instead, it involves the addition of water to the protonated carboxylic acid, forming a tetrahedral intermediate. This is followed by C-C bond cleavage to yield pyrrole and protonated carbonic acid, which then rapidly dissociates. nih.govresearchgate.net It is plausible that a similar associative mechanism operates for the decarboxylation of this compound under acidic conditions. The kinetics of this process would be influenced by the electronic effects of the cyclopentyl group on the stability of the intermediates.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism proceeds through several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid.
Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer and subsequent elimination of a water molecule.
Deprotonation to yield the ester and regenerate the acid catalyst.
Amidation: The formation of an amide bond from the carboxylic acid and an amine typically requires the use of a coupling agent to activate the carboxylic acid and facilitate the reaction. Common coupling agents include carbodiimides (e.g., EDCI) or phosphonium (B103445) salts. The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which collapses to the amide product. Alternatively, direct thermal amidation can occur, which is thought to proceed through a neutral intermediate pathway involving hydrogen-bonded carboxylic acid dimers. researchgate.net
Decarboxylation Mechanisms (e.g., Halodecarboxylation, Oxidative Decarboxylation)
A search for mechanistic studies on the decarboxylation of this compound did not yield specific results. However, the decarboxylation of the isomeric pyrrole-2-carboxylic acid is well-documented. In strongly acidic solutions, its decarboxylation proceeds via an associative mechanism involving the addition of water to the carboxylic acid group of the protonated pyrrole ring. nih.gov This hydrolytic pathway is favored as it avoids the formation of a high-energy protonated carbon dioxide species. nih.govnih.gov Kinetic isotope effects and activation parameters have been determined for this process, providing a detailed mechanistic understanding. nih.gov
Halodecarboxylation : This process, which involves the replacement of a carboxylic acid group with a halogen, is a known transformation for various (hetero)aromatic carboxylic acids. nih.govacs.org The reaction typically proceeds via the formation of an intermediate that can be trapped by a halogen source, leading to cleavage of the carbon-carbon bond and release of carbon dioxide. nih.govacs.org However, no studies detailing the halodecarboxylation of this compound have been reported.
Oxidative Decarboxylation : This type of reaction involves the removal of the carboxyl group through an oxidative process. While related sequences involving oxidation and subsequent decarboxylative cycloaddition have been used to synthesize certain pyrrole derivatives mdpi.com, direct studies on the oxidative decarboxylation of this compound are absent from the current literature.
Rearrangement Reactions Involving the Carboxylic Acid Functionality (e.g., Baeyer-Villiger type)
There is no available literature describing rearrangement reactions, including Baeyer-Villiger type oxidations, that directly involve the carboxylic acid functionality of this compound. The classical Baeyer-Villiger oxidation is a reaction that converts ketones to esters and cyclic ketones to lactones using peroxyacids. chemistrysteps.comorganic-chemistry.org While aldehydes can be oxidized to carboxylic acids via this method ucalgary.ca, the rearrangement of a pre-existing carboxylic acid group itself is not characteristic of this reaction. Research on substituted pyrroles has documented an unexpected Baeyer-Villiger rearrangement of a formylpyrrole (an aldehyde), which led to a formate (B1220265) ester intermediate and subsequent loss of aromaticity. nih.gov However, this does not directly correspond to a rearrangement of a carboxylic acid group. Other rearrangements, such as the Curtius rearrangement, convert carboxylic acids into amines via an isocyanate intermediate, but this falls outside the scope of a Baeyer-Villiger type mechanism. libretexts.org
Computational Chemistry in Mechanistic Elucidation (e.g., DFT calculations)
Computational studies, particularly using Density Functional Theory (DFT), have not been performed to elucidate the reaction mechanisms of this compound. DFT calculations have, however, been instrumental in understanding the mechanisms of related compounds. For instance, the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid has been extensively investigated, with calculations confirming a hydrolytic mechanism and determining the energy barriers for C-C bond rupture. researchgate.net DFT has also been used to explore the reaction mechanisms for the synthesis of other substituted pyrrole-3-ol and pyrrole-2,5-dione derivatives, providing insights into their thermodynamic stability and reaction pathways. mdpi.commdpi.comdntb.gov.ua
Kinetic Investigations and Reaction Rate Determinations
Specific kinetic data, including reaction rates and activation parameters, for reactions involving this compound are not available in the published literature. For comparison, detailed kinetic studies have been conducted on the decarboxylation of pyrrole-2-carboxylic acid in aqueous solutions. researchgate.net These studies determined the reaction to be first-order with respect to the substrate, with the rate constant being highly dependent on the pH of the solution. researchgate.net Such investigations are crucial for understanding reaction mechanisms but have yet to be applied to the this compound system.
Derivatization and Structure Research Application Relationships
Systematic Chemical Modifications of the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. mdpi.comwikipedia.org The positions on the pyrrole ring (C4 and C5) and the nitrogen atom (N1) are key targets for modification. While the existing substituents at C2 and C3 direct incoming electrophiles, a variety of reactions can be employed to introduce new functional groups.
Common modifications include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. wikipedia.org Halogenation typically occurs at the C5 or C4 positions.
Nitration: The pyrrole ring can be nitrated using mild nitrating agents, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), to avoid degradation of the sensitive ring system. wikipedia.org
N-Alkylation and N-Acylation: The nitrogen atom of the pyrrole ring can be deprotonated with a strong base (e.g., sodium hydride) and subsequently reacted with an electrophile like an alkyl halide or acyl chloride to yield N-substituted derivatives. wikipedia.org This modification can significantly alter the electronic properties and steric profile of the molecule. nih.gov
| Modification Type | Typical Reagents | Position of Modification | Resulting Functional Group |
|---|---|---|---|
| Halogenation | NCS, NBS, Br₂, SO₂Cl₂ | C4, C5 | -Cl, -Br |
| Nitration | HNO₃ / Ac₂O | C4, C5 | -NO₂ |
| N-Alkylation | 1. NaH; 2. Alkyl Halide (e.g., CH₃I) | N1 | N-Alkyl |
| N-Acylation | 1. NaH; 2. Acyl Chloride (e.g., CH₃COCl) | N1 | N-Acyl |
Derivatization of the Cyclopentyl Substituent
The cyclopentyl group provides a lipophilic anchor and a three-dimensional structure that can be further functionalized to explore steric and conformational requirements for biological activity.
Direct functionalization of the saturated cyclopentyl ring can be challenging but is achievable through modern synthetic methods. A prominent strategy involves C-H activation, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Recent advances have enabled the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids. nih.govnih.gov This palladium-catalyzed reaction, guided by the carboxylic acid group, could selectively introduce aryl or heteroaryl groups at the C3' or C4' position of the cyclopentyl ring. nih.gov
Classical methods, such as radical halogenation followed by nucleophilic substitution, can also be employed to introduce a variety of functional groups, although this approach may suffer from a lack of regioselectivity.
| Reaction Type | Key Reagents | Potential Position of Functionalization | Example Product Feature |
|---|---|---|---|
| Transannular C-H Arylation | Aryl iodide, Pd catalyst, specific ligand | γ-position (C3' or C4') | Introduction of a phenyl group |
| Radical Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Various (less selective) | Introduction of a bromine atom |
The introduction of one or more substituents on the cyclopentyl ring creates stereocenters, leading to the formation of stereoisomers (enantiomers and diastereomers). The spatial arrangement of these substituents can be critical for molecular recognition and biological activity.
Stereochemical control can be achieved by:
Asymmetric Synthesis: Utilizing a chiral starting material, such as an enantiomerically pure cyclopentylamine, in the initial synthesis of the pyrrole ring.
Diastereoselective Reactions: Performing functionalization reactions on the existing cyclopentyl ring that are directed by the pyrrole core, potentially leading to the preferential formation of one diastereomer over another.
Chiral Resolution: Separating a racemic mixture of a derivatized compound into its individual enantiomers using techniques like chiral chromatography.
Investigating the activity of different stereoisomers is a fundamental aspect of medicinal chemistry and chemical biology research.
Transformations of the Carboxylic Acid Group to Other Functionalities
The carboxylic acid is a highly versatile functional group that can be converted into a wide range of other functionalities, significantly altering the compound's polarity, hydrogen bonding capability, and chemical reactivity.
Esters, amides, and hydrazides are common derivatives of carboxylic acids, often synthesized to improve properties such as cell permeability or to act as probes for specific biological interactions.
Esters: Esterification can be accomplished through various methods, including the Fischer esterification (reaction with an alcohol under acidic catalysis) or by reacting the carboxylate salt with an alkyl halide. nih.gov Enzymatic approaches using lipases also offer a mild and selective method for synthesizing pyrrole esters. nih.gov
Amides: Amide bond formation is a cornerstone of medicinal chemistry. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., EDC, DCC, HOBt) followed by the addition of a primary or secondary amine. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. libretexts.orgznaturforsch.com Continuous flow synthesis has emerged as an efficient modern technique for producing pyrrole-3-carboxamides. syrris.comresearchgate.net
Hydrazides: Hydrazides are valuable synthetic intermediates and can exhibit unique biological properties. They are most commonly prepared by the hydrazinolysis of a corresponding ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). figshare.com Direct conversion from the carboxylic acid is also possible using coupling agents and hydrazine. osti.govrjptonline.org
| Derivative | Synthetic Method | Key Reagents | General Conditions |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Heating |
| Amide | Coupling Agent | Amine (R-NH₂), EDC, HOBt | Room temperature, inert solvent |
| Amide | Acid Chloride | 1. SOCl₂; 2. Amine (R-NH₂) | Two steps, often requires base |
| Hydrazide | Hydrazinolysis of Ester | Hydrazine hydrate (N₂H₄·H₂O) | Heating in a solvent like ethanol |
The oxidation state of the carbon atom in the carboxylic acid group can be altered through reduction or oxidative reactions.
Reduction: The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This transformation replaces the planar carboxyl group with a tetrahedral hydroxymethyl group (-CH₂OH), drastically changing the local geometry and electronic properties. The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are typically more reactive than the starting acid. libretexts.org This often requires a two-step process, such as converting the acid to an acid chloride or Weinreb amide, which can then be selectively reduced. researchgate.net
Oxidation: The carboxylic acid group is already in a high oxidation state. Further oxidation is difficult and can lead to decarboxylation (loss of CO₂) or degradation of the electron-rich pyrrole ring, especially under harsh conditions. mdpi.com In some contexts, oxidative conditions can trigger decarboxylative cycloaddition reactions if other reactive partners are present. mdpi.com
Exploration of Conjugated and Polymeric Derivatives
Exploration of Conjugated and Polymeric Derivatives
The pyrrole moiety serves as a foundational block for conductive polymers. The strategic inclusion of functional groups like the carboxylic acid allows for the synthesis of polymers with tailored properties.
Copolymerization represents a primary strategy for integrating pyrrole-3-carboxylic acid derivatives into larger polymeric systems. This approach allows for the tuning of the final material's properties by adjusting the ratio of comonomers. Electrochemical polymerization is a common method, where monomers are oxidized to form a polymer film on an electrode surface.
For instance, pyrrole-3-carboxylic acid has been successfully copolymerized with pyrrole to create functionalized films. researchgate.net These films possess accessible carboxylic acid groups that can be used for further modifications, such as grafting polyethylene (B3416737) glycol (PEG) to enhance antifouling properties for biomedical applications. researchgate.net
In the context of 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid, similar copolymerization strategies could be employed. The cyclopentyl group would be expected to influence the polymerization process and the properties of the resulting copolymer in several ways:
Solubility: The nonpolar cyclopentyl group may increase the solubility of the monomer in organic solvents, potentially allowing for a wider range of polymerization conditions.
Steric Effects: The bulkiness of the cyclopentyl group could affect the planarity and packing of the polymer chains, thereby influencing the material's conductivity and mechanical properties.
Electronic Properties: The alkyl nature of the cyclopentyl group can act as a weak electron-donating group, subtly altering the electronic bandgap of the conjugated polymer system.
| Strategy | Description | Potential Influence of Cyclopentyl Group | Potential Application |
|---|---|---|---|
| Electrochemical Copolymerization | Copolymerization with pyrrole or other functionalized pyrroles via an applied potential. | Alters film morphology and conductivity due to steric hindrance. | Functional coatings for biosensors and drug delivery systems. researchgate.net |
| Chemical Oxidation Polymerization | Using chemical oxidants like (NH₄)₂S₂O₈ to initiate polymerization in solution. nih.gov | Increases solubility in organic media, potentially leading to higher molecular weight polymers. mdpi.com | Conductive inks and composites. |
Grafting and Surface Functionalization for Advanced Materials
The carboxylic acid group of this compound is a prime site for grafting the molecule or its corresponding polymer onto various surfaces. This covalent attachment provides long-term stability for surface modifications. mdpi.com Two primary grafting methodologies are the "grafting-to" and "grafting-from" approaches. mdpi.commdpi.com
"Grafting-to" : This method involves synthesizing the polymer first and then reacting its end-groups (or side-groups) with a functionalized surface. mdpi.com For example, poly(this compound) could be attached to a surface rich in amine groups.
"Grafting-from" : In this approach, an initiator is attached to the surface, and the monomer is polymerized directly from the surface, often resulting in a denser layer of polymer chains. mdpi.com
A demonstrated example with a related compound involves the covalent grafting of polypyrrole-3-carboxylic acid (PPy-COOH) onto hexamethylene diisocyanate (HDI)-modified graphene oxide. nih.gov In this work, the carboxylic acid groups of PPy-COOH were activated using two different methods to form ester or amide bonds with the surface:
Carbodiimide Activation : Activating the carboxylic acid to react with surface functional groups. nih.gov
Acyl Chloride Formation : Converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then reacts with the surface. nih.gov
These established techniques could be directly applied to this compound to functionalize a wide array of materials, including nanoparticles, metal oxides, and other polymers. The cyclopentyl group would likely create a more hydrophobic and sterically shielded surface compared to an unsubstituted polypyrrole-3-carboxylic acid coating.
| Parameter | Grafting-To Approach | Grafting-From Approach |
|---|---|---|
| Process | Pre-synthesized polymer chains are attached to the surface. mdpi.com | Monomers are polymerized directly from initiator sites on the surface. mdpi.com |
| Polymer Density | Typically lower due to steric hindrance of incoming polymer coils. | Can achieve higher grafting density. |
| Applicability | Useful for well-characterized polymers. | Ideal for creating thick, dense polymer brushes. |
| Activation Chemistry | The carboxylic acid of this compound can be activated (e.g., via SOCl₂ or carbodiimides) to react with surface functional groups like amines or hydroxyls. nih.gov |
Computational and Spectroscopic Approaches for Structure-Property Correlations
To fully harness the potential of this compound and its derivatives, it is essential to establish clear relationships between its molecular structure and its macroscopic properties. Computational modeling and spectroscopic analysis are indispensable tools for this purpose.
Computational Methods , particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, geometry, and reactivity. researchgate.net For this compound, DFT calculations could be used to:
Determine the preferred conformation of the cyclopentyl ring relative to the pyrrole plane.
Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the electronic and optical properties of its polymers. mdpi.com
Simulate vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra. researchgate.net
Predict NMR chemical shifts to assist in structural confirmation. mdpi.com
Spectroscopic Techniques provide the experimental data needed to validate computational models and characterize synthesized materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure. mdpi.commdpi.com Specific chemical shifts and coupling patterns would verify the connectivity of the cyclopentyl and carboxylic acid groups to the pyrrole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify key functional groups. mdpi.com For this molecule, characteristic absorption bands for the N-H stretch of the pyrrole, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group would be expected. mdpi.comacgpubs.org
UV-Visible (UV-Vis) Spectroscopy : This method probes the electronic transitions within the molecule and is particularly important for characterizing the extent of conjugation in its polymeric derivatives. The absorption maximum (λ_max) provides information about the polymer's bandgap.
By combining these computational and spectroscopic approaches, researchers can build a comprehensive understanding of how the specific structural features of this compound—the pyrrole core, the cyclopentyl substituent, and the carboxylic acid function—collectively determine its properties and performance in advanced materials.
Advanced Materials Science Applications of 2 Cyclopentyl 1h Pyrrole 3 Carboxylic Acid Derivatives
Development of Organic Electronic Materials
The structural versatility of 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid derivatives makes them attractive building blocks for organic electronic materials. The pyrrole (B145914) core is an excellent electron-donating unit, a fundamental property for hole-transporting materials in various organic electronic devices. acs.orgnih.gov The cyclopentyl substituent can enhance solubility and influence the morphology of thin films, which are critical factors for device performance. researchgate.net Furthermore, the carboxylic acid group can serve as an anchoring group to electrode surfaces or be modified to tune the electronic properties of the final material.
In the realm of organic photovoltaics and electronics, pyrrole-containing materials have been extensively investigated. acs.orgnih.gov The electron-rich nature of the pyrrole ring makes it a suitable component in donor-acceptor copolymers for the active layer of organic solar cells. rsc.org Derivatives of this compound can be envisioned as donor materials in bulk heterojunction solar cells. The cyclopentyl group can improve the processability of these materials from solution, a key advantage for large-area and low-cost device fabrication. Moreover, the carboxylic acid group could be utilized to interface with the electrode materials, potentially improving charge extraction efficiency.
In organic field-effect transistors (OFETs), pyrrole-based semiconductors have demonstrated promising charge-carrier mobilities. morressier.comfrontiersin.org The performance of OFETs is highly dependent on the molecular ordering and intermolecular interactions in the solid state. The cyclopentyl group in this compound derivatives can play a crucial role in controlling the packing of the molecules in the thin film, thereby influencing the charge transport characteristics. By modifying the carboxylic acid group, for instance, through esterification or amidation, the electronic properties and stability of the resulting materials can be further tailored for both p-type and n-type charge transport. rsc.org
Table 1: Performance of Selected Pyrrole-Based Materials in Organic Electronic Devices
| Material | Device Type | Key Performance Metric | Reference |
|---|---|---|---|
| Thieno[3,2-b]pyrrole-based small molecule | OFET | Hole mobility of 0.08 cm²/Vs | morressier.com |
| Dithieno[3,2-b:2′,3′-d]pyrrole-based polymer | OSC | Power Conversion Efficiency > 5% | researchgate.net |
| Diketopyrrolopyrrole-thieno[3,2-b]pyrrole polymer | OFET | Hole mobility of 0.12 cm²/Vs | morressier.com |
| Pyrrole-based dipolar dyes | DSSC | Conversion efficiencies up to 6.18% | acs.org |
Pyrrole derivatives are also valuable in the field of organic light-emitting diodes (OLEDs), where they can function as host materials, hole-transporting materials, or as part of the emissive chromophore. jmaterenvironsci.comrsc.org The high thermal and electrochemical stability of the pyrrole moiety is advantageous for the longevity of OLED devices. The cyclopentyl group can be beneficial in forming amorphous thin films, which is often desired in OLEDs to prevent crystallization that can lead to device failure.
The carboxylic acid group of this compound can be functionalized to attach various chromophoric units, allowing for the tuning of the emission color. Furthermore, polymers derived from such monomers could be designed to have high triplet energies, making them suitable as host materials for phosphorescent emitters in highly efficient PhOLEDs. Computational studies on pyrrole-terphenyl based molecules have shown that the electronic properties can be systematically tuned by altering the molecular structure, indicating the potential for designing new OLED materials based on the this compound scaffold. jmaterenvironsci.com
Chemical Sensors and Biosensors
The inherent conductivity of polypyrrole and the functionalizability of its monomers make pyrrole derivatives excellent candidates for chemical and biological sensing applications. The carboxylic acid group in this compound is a key feature for this application, as it provides a reactive site for the immobilization of biorecognition elements or for interaction with target analytes.
In electrochemical sensors, polymers derived from this compound can act as the transducer material. The electropolymerization of such monomers would lead to a conductive polymer film with pendant carboxylic acid groups. These groups can be used to covalently attach enzymes, antibodies, or DNA probes for the specific detection of target biomolecules. vu.ltresearchgate.net For instance, a biosensor for dopamine (B1211576) has been developed using a composite of polypyrrole-3-carboxylic acid, polypyrrole, and gold nanoparticles. mdpi.com The carboxylic acid groups on the polymer backbone provide a hydrophilic and functionalized surface, which is advantageous for biomolecule immobilization and for enhancing the sensitivity and selectivity of the sensor. nih.gov
The carboxylic acid groups on the polymer chains can also be involved in direct interactions with analytes, leading to a detectable change in the polymer's properties. For example, the binding of certain metal ions or changes in pH can alter the conductivity or optical properties of the polymer film, forming the basis for a chemical sensor. The nanoporous structure that can be formed during the electropolymerization of functionalized pyrroles is also beneficial for sensing applications, as it increases the surface area and allows for better diffusion of the analyte to the sensing interface. nih.gov
Table 2: Applications of Pyrrole-Carboxylic Acid Derivatives in Sensing
| Derivative | Sensor Type | Target Analyte | Key Feature | Reference |
|---|---|---|---|---|
| Poly(pyrrole-N-propanoic acid) | Chemical/Biosensor | Various ions and proteins | Permeable and permselective membrane, specific recognition sites | nih.gov |
| Polypyrrole-2-carboxylic acid | Biosensor | Glucose | Enzyme immobilization via carboxylic acid groups | vu.lt |
| Polypyrrole-3-carboxylic acid composite | Electrochemical Biosensor | Dopamine | High sensitivity and selectivity | mdpi.com |
Electrochemical Actuator Components
Conducting polymers like polypyrrole are known for their ability to change volume in response to an electrical stimulus, a property that is harnessed in the development of electrochemical actuators, also known as artificial muscles. nih.gov These materials are promising for applications in soft robotics, biomedical devices, and microfluidics.
Polymers synthesized from this compound could offer several advantages in actuator applications. The actuation mechanism in polypyrrole-based actuators often involves the movement of ions between the polymer film and an electrolyte. The carboxylic acid groups along the polymer backbone can influence the ion-exchange capacity and the swelling/deswelling behavior of the polymer, which are directly related to the actuation performance.
The bulky cyclopentyl group could introduce free volume into the polymer structure, potentially facilitating faster ion transport and thus a more rapid actuation response. The mechanical properties of the actuator, such as its flexibility and durability, can also be influenced by the nature of the substituents on the pyrrole ring. While a single-layer polypyrrole film has been shown to exhibit significant bending actuation, functionalization with groups like cyclopentyl and carboxylic acid could provide a means to further optimize the actuator's performance in terms of strain, stress, and cycle life. cluster-science.comresearchgate.net
Functional Coatings and Surface Modifications (e.g., Antistatic, Textile Coatings)
Derivatives of this compound are being explored for their potential in creating advanced functional coatings, particularly for textiles. The unique molecular structure, combining a bulky, hydrophobic cyclopentyl group with a reactive carboxylic acid function on a conductive pyrrole backbone, offers a versatile platform for tailoring surface properties. Polymers derived from this monomer, herein referred to as poly(this compound), are investigated for their ability to impart desirable characteristics such as antistatic properties and enhanced durability to fabrics.
The primary application in this domain revolves around the development of conductive coatings. By polymerizing this compound onto textile substrates, a thin, uniform layer of a polypyrrole derivative can be formed. The inherent conductivity of the polypyrrole backbone helps to dissipate static charge, thereby creating an antistatic finish. The presence of the cyclopentyl group is hypothesized to influence the polymer's morphology and its adhesion to the textile fibers, potentially leading to more robust and flexible coatings compared to unsubstituted polypyrrole.
Furthermore, the carboxylic acid group serves as a key functional handle for further surface modifications. It can be used to covalently bond other functional molecules, such as flame retardants, antimicrobial agents, or hydrophobic moieties, to the textile surface. This allows for the creation of multifunctional textiles with a range of enhanced properties. Research in this area is focused on optimizing the polymerization conditions and understanding how the specific substituents on the pyrrole ring affect the final properties of the coating.
| Property | Effect of this compound derivative | Research Focus |
| Antistatic Performance | The conductive polypyrrole backbone allows for the dissipation of static electricity. | Optimizing conductivity through polymerization conditions and doping. |
| Adhesion to Textiles | The cyclopentyl group may enhance van der Waals interactions with textile fibers, improving coating durability. | Investigating the influence of the alkyl group on coating morphology and adhesion. |
| Surface Modification | The carboxylic acid group provides a site for covalent attachment of other functional molecules. | Development of multifunctional coatings by grafting various agents onto the polymer. |
| Flexibility and Hand-feel | The bulky cyclopentyl group could disrupt the packing of polymer chains, potentially leading to a more flexible coating that minimally affects the fabric's feel. | Characterization of the mechanical properties of the coated textiles. |
Biomaterial Design and Engineering
The unique combination of conductivity, biocompatibility, and functionality in derivatives of this compound makes them promising candidates for various applications in biomaterial design and engineering. Research is actively exploring their use in creating sophisticated scaffolds for tissue engineering and as materials for advanced controlled release systems.
Materials for Controlled Release Systems Research
The development of materials that can deliver therapeutic agents in a controlled and targeted manner is a major goal in drug delivery. Polymers based on this compound are being investigated for their potential in creating innovative controlled release systems. The ability to tailor the chemical and physical properties of these polymers at the molecular level allows for precise control over drug loading and release kinetics.
The hydrophobic nature of the cyclopentyl group can be advantageous for the encapsulation of hydrophobic drugs, which are often challenging to formulate. The polymer matrix can provide a protective environment for the drug, preventing its premature degradation. The release of the entrapped drug can be triggered by various stimuli, including changes in pH or the application of an electrical field, taking advantage of the polymer's conductive nature. This on-demand drug release capability opens up possibilities for developing "smart" drug delivery systems that can release the therapeutic agent at the right time and place.
The carboxylic acid functionalities on the polymer backbone can be used to conjugate targeting ligands, such as antibodies or peptides, to the surface of the drug delivery vehicle. This allows for the active targeting of specific cells or tissues, thereby increasing the therapeutic efficacy of the drug while minimizing side effects. Research in this area is focused on synthesizing well-defined polymer architectures, such as nanoparticles or micelles, and evaluating their drug loading capacity, release profiles, and targeting efficiency in vitro and in vivo.
| Application Area | Key Feature of Derivative | Research Objective |
| Tissue Engineering Scaffolds | Electrical conductivity, tunable hydrophobicity, functional groups for bio-conjugation. | To develop conductive, biocompatible, and bioactive scaffolds that promote tissue regeneration. |
| Controlled Release Systems | Hydrophobic domains for drug encapsulation, stimulus-responsive release, sites for targeting ligand attachment. | To create smart drug delivery systems with high drug loading, controlled release kinetics, and targeting capabilities. |
Future Perspectives and Emerging Research Avenues
Innovations in Catalyst Design for Specific Transformations
The synthesis of highly substituted pyrroles, including 2-Cyclopentyl-1H-pyrrole-3-carboxylic acid, is continually evolving through the design of novel catalysts that offer greater efficiency, selectivity, and sustainability. nih.govtcsedsystem.edu A significant area of innovation is the development of catalysts that enable the use of renewable starting materials. For instance, iridium-catalyzed synthesis methods have been introduced that utilize secondary alcohols and amino alcohols, which can be derived from renewable resources like lignocellulosic feedstocks, to produce pyrroles. nih.govtcsedsystem.edu This process is highly atom-economical, eliminating two equivalents of hydrogen gas as the primary byproduct. nih.govtcsedsystem.edu
Another key trend is the integration of catalysis into continuous flow systems, which enhances process efficiency and minimizes waste. acs.org Research has demonstrated the use of microreactors for Hantzsch pyrrole (B145914) synthesis, where the generated hydrobromic acid acts as an in-situ catalyst to hydrolyze tert-butyl esters, yielding pyrrole-3-carboxylic acids in a single, continuous step. researchgate.net Similarly, the Clauson-Kaas reaction for synthesizing N-substituted pyrroles has been adapted to a continuous flow process using para-toluenesulfonic acid (pTsOH) as a catalyst under mild conditions. acs.org These advancements point towards a future where catalyst and process design are intrinsically linked to create more sustainable and efficient synthetic routes.
| Catalyst System | Starting Materials | Key Innovation | Reference |
| Iridium-based catalyst | Secondary alcohols, Amino alcohols | Utilizes renewable feedstocks; eliminates only H₂ gas | nih.govtcsedsystem.edu |
| In-situ generated HBr | tert-Butyl acetoacetates, Amines, 2-Bromoketones | Continuous flow microreactor synthesis; byproduct as catalyst | researchgate.net |
| p-Toluenesulfonic acid (pTsOH) | 2,5-Dimethoxytetrahydrofuran, Amines | Continuous flow Clauson-Kaas reaction under mild conditions | acs.org |
This table summarizes innovative catalyst systems being developed for the synthesis of pyrrole derivatives.
Harnessing Artificial Intelligence and Machine Learning in Reaction Prediction and Design
| AI/ML Application | Model Type | Function | Relevance to Pyrrole Chemistry |
| Yield Prediction | Random Forest | Forecasts the yield of condensation reactions | Optimizes synthesis of pyrrole-containing structures researchgate.netdntb.gov.ua |
| Reaction Prediction | Graph Neural Networks, Seq2Seq | Predicts product structures from reactants | Validates steps in computer-aided synthesis planning nih.govresearchgate.net |
| Toxicity Prediction | Decision Tree, Random Forest | Predicts toxicity of carboxylic acids from molecular descriptors | Aids in the design of safer pyrrole-based compounds researchgate.net |
This table outlines the application of Artificial Intelligence and Machine Learning in the prediction and design of chemical reactions relevant to pyrrole chemistry.
Exploration of Novel Bio-inspired Applications through Rational Design
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals with a wide range of biological activities. nih.govbiolmolchem.comresearchgate.net The rational design of new bioactive molecules based on the this compound framework is a promising avenue for drug discovery. nih.gov This approach involves leveraging knowledge of existing bioactive compounds to design novel derivatives with enhanced potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net
For example, pyrrole derivatives have shown significant potential as anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.net Rational design strategies often involve molecular hybridization, where the pyrrole core is combined with other pharmacophores to create new chemical entities. nih.gov Researchers have successfully designed and synthesized pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives as potential anticancer agents by targeting specific biological pathways, such as the VEGFR-2 kinase. nih.gov In silico tools like molecular docking are crucial in this process, allowing chemists to predict the binding affinity of designed molecules to their biological targets before undertaking synthesis. nih.gov This bio-inspired, computer-aided approach accelerates the development of new therapeutic agents based on the versatile pyrrole structure. nih.gov
Sustainable Synthesis and Circular Economy Principles in Pyrrole Chemistry
The principles of green chemistry and the circular economy are increasingly influencing the synthesis of pyrrole derivatives. The focus is on minimizing environmental impact by using renewable feedstocks, reducing waste, and employing milder reaction conditions. rsc.org A key strategy is the utilization of biomass as a starting material. acs.org Sustainable synthetic routes have been developed to produce pyrrole carboxylic acid derivatives from biosourced compounds such as 3-hydroxy-2-pyrones, cellulose, and chitin. acs.orgcam.ac.uk These reactions can often be performed under mild, catalyst-free conditions in aqueous or neat environments, significantly improving the environmental profile of the synthesis. acs.org
Another approach to sustainability is improving the efficiency of known reactions. This includes replacing hazardous solvents, such as dimethylformamide (DMF), with greener alternatives like acetonitrile in the synthesis of related compounds like diketopyrrolopyrroles, which reduces toxicity and simplifies purification. rsc.org Furthermore, enzymatic and biocatalytic methods are emerging as powerful tools for sustainable synthesis. A notable example is the biosynthesis of pyrrole-2-carbaldehyde, which utilizes enzymatic CO2 fixation. mdpi.com This process not only operates under ambient conditions but also uses waste CO2 as a C1 building block, perfectly embodying the principles of a circular economy. mdpi.com
Development of Advanced Spectroscopic and Imaging Techniques for Characterization
The precise characterization of molecules like this compound is fundamental to understanding their structure, properties, and behavior. Continuous advancements in spectroscopic and imaging techniques are providing researchers with more detailed insights. A combination of standard and advanced spectroscopic methods is often employed for comprehensive characterization. For similar pyrrole carboxylic acid derivatives, techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy are used to elucidate the molecular structure. tandfonline.com These experimental results are often augmented by quantum chemical studies, like Density Functional Theory (DFT) calculations, to correlate observed spectral data with theoretical predictions of the molecule's geometry and vibrational frequencies. tandfonline.com
Beyond standard characterization, more advanced techniques are being applied to study the intricate electronic properties of the pyrrole ring. Two-dimensional electron energy loss spectroscopy (EELS), combined with high-level quantum chemistry calculations, has been used to investigate the electronic resonances of pyrrole. aip.orgaip.org In the realm of biomedical applications, molecular imaging techniques are becoming increasingly important. Radionuclide-labelling of carboxylic acids to create tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a powerful method for in-vivo imaging. google.com The development of such techniques could enable the visualization of the biodistribution and target engagement of bioactive pyrrole derivatives in living systems. google.com
Q & A
Q. What are the recommended synthetic routes for 2-cyclopentyl-1H-pyrrole-3-carboxylic acid, and how can purity be optimized?
The synthesis typically involves cyclocondensation of cyclopentyl-substituted precursors with pyrrole intermediates. For example, analogous pyrrole-carboxylic acids are synthesized via multi-step reactions, such as coupling cyclopentyl halides with pyrrole esters followed by hydrolysis . To optimize purity:
- Use high-resolution column chromatography (e.g., silica gel) for separation.
- Monitor reaction progress via TLC or HPLC.
- Recrystallize the final product using a solvent system like ethanol/ethyl acetate (80:20), as demonstrated for structurally similar pyrrole derivatives .
- Verify purity (>95%) via analytical techniques such as NMR and ESIMS .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopentyl group integration) and carboxylic acid proton resonance (~12-14 ppm) .
- Mass Spectrometry : ESIMS for molecular ion detection (e.g., [M+1]⁺ or [M-1]⁻ peaks) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers via N–H⋯O interactions, as seen in 1H-pyrrole-2-carboxylic acid) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Perform density functional theory (DFT) calculations to map electron density distributions, particularly at the carboxylic acid and pyrrole nitrogen sites.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior .
- Validate predictions experimentally using kinetic studies (e.g., reaction rates with electrophiles like acyl chlorides).
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Systematic Replication : Reproduce assays under controlled conditions (e.g., pH, solvent, temperature) .
- Impurity Profiling : Use LC-MS to identify byproducts that may interfere with activity.
- Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., cyclopentyl vs. cyclohexyl analogs) to isolate structural determinants of activity .
Q. What strategies are effective for studying the compound’s stability under varying conditions?
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC .
- pH-Dependent Studies : Assess carboxylic acid deprotonation effects (e.g., solubility changes in buffered solutions) .
- Solid-State Analysis : Use X-ray diffraction to evaluate crystallinity, which impacts shelf-life .
Q. How can advanced spectroscopic techniques resolve ambiguities in tautomeric forms?
- Variable-Temperature NMR : Observe dynamic equilibria between 1H-pyrrole and 3H-pyrrole tautomers .
- IR Spectroscopy : Identify characteristic C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches to confirm tautomeric dominance .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
